

Discovery and Characterization of Novel Hydrate Phases of L-lysine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Lysine hydrate*

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Introduction

L-lysine, an essential amino acid, is a critical component in numerous pharmaceutical and biotechnological applications. Its solid-state properties, particularly its interaction with water, are of paramount importance for formulation, stability, and bioavailability. Under ambient conditions, L-lysine readily incorporates water into its crystal structure, a characteristic that has historically complicated the characterization of its anhydrous form.^{[1][2]} Recent research has led to the discovery and characterization of two previously unknown hydrate phases of L-lysine: a hemihydrate and a monohydrate.^{[2][3]} This technical guide provides an in-depth overview of the discovery, characterization, and interconversion of these new hydrate phases.

Data Presentation

Crystallographic Data of L-lysine Hydrate Phases

The crystal structures of the newly discovered L-lysine hemihydrate and monohydrate were determined from powder X-ray diffraction (PXRD) data.^{[2][3]} A summary of their crystallographic parameters is presented in Table 1 for comparative analysis.

Parameter	L-lysine Hemihydrate	L-lysine Monohydrate
Crystal System	Monoclinic	Orthorhombic
a (Å)	9.54	5.94
b (Å)	5.22	20.61
c (Å)	17.61	6.95
β (°) **	101.1	90
Volume (Å ³) **	860.6	850.3

Table 1: Crystallographic data for the new hydrate phases of L-lysine.[3]

Hydration Behavior by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) analysis was instrumental in elucidating the hydration and dehydration behavior of L-lysine. The transitions between the anhydrous, hemihydrate, and monohydrate forms are directly dependent on the ambient relative humidity (RH).

Relative Humidity (RH)	Observed Phase Transition	Resulting Solid Phase
~10%	Anhydrous \rightarrow Hemihydrate	L-lysine Hemihydrate
~55% and above	Hemihydrate \rightarrow Monohydrate	L-lysine Monohydrate
Below ~10%	Hemihydrate \rightarrow Anhydrous	Anhydrous L-lysine

Table 2: Summary of L-lysine hydrate phase transitions as a function of relative humidity.[3]

Experimental Protocols

Preparation of L-lysine Hydrate Phases

- Anhydrous L-lysine: The anhydrous form was prepared by drying commercially available L-lysine under vacuum in the presence of a desiccant (P_2O_5).[3]
- L-lysine Hemihydrate: Under ambient conditions with moderate relative humidity, the commercially available L-lysine was identified to be the hemihydrate form.[3]

- L-lysine Monohydrate: The monohydrate was prepared by exposing the L-lysine hemihydrate to a high-humidity environment (e.g., in a sealed container with a water source) for several hours until the onset of deliquescence. The non-deliquesced solid was identified as the monohydrate.[3]

Powder X-ray Diffraction (PXRD)

- Instrumentation: A Bruker D8 diffractometer operating in transmission mode with CuK α 1 radiation was utilized.[3]
- Sample Preparation:
 - L-lysine Hemihydrate: The sample was mixed with amorphous starch to minimize preferred orientation and sealed in a glass capillary to maintain a constant relative humidity.[3]
 - L-lysine Monohydrate: The sample was mounted between two pieces of tape in a foil-type sample holder.[3]
- Data Collection: Powder XRD patterns were recorded.
- Data Analysis:
 - The diffraction patterns were indexed using the KOHL and ITO algorithms within the CRYSFIRE software suite.[3]
 - Unit cell refinement and profile fitting were performed using the Le Bail method implemented in the GSAS program.[3]
 - The crystal structures were solved from the powder diffraction data.[3]

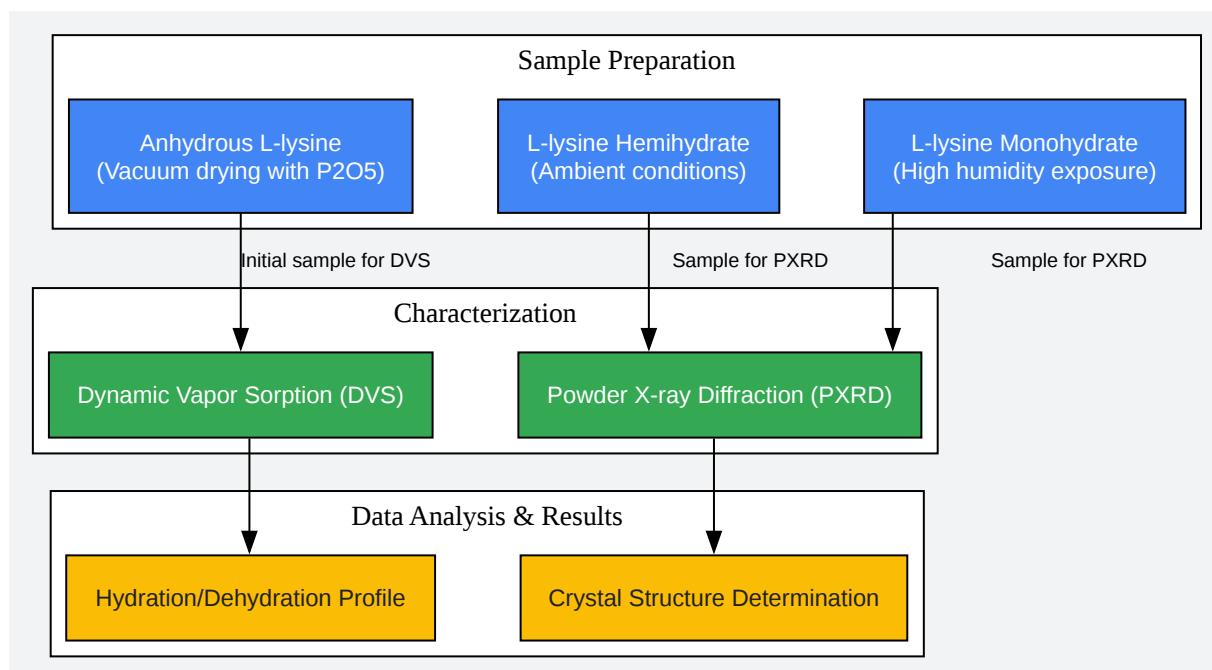
Dynamic Vapor Sorption (DVS)

- Instrumentation: A DVS Advantage 1 instrument from Surface Measurement Systems Ltd. was used.[3]
- Sample Preparation: A sample of anhydrous L-lysine (prepared as described above) was used as the starting material.[3]

- Experimental Conditions:
 - The experiment was initiated at 0% RH.
 - The relative humidity was increased in a stepwise manner to 95% RH.
 - Following the sorption phase, the RH was incrementally decreased back to 0% to monitor desorption.[3]
- Data Analysis: The change in sample mass was continuously monitored. A mass increase corresponding to a half equivalent of water at approximately 10% RH indicated the formation of the hemihydrate.[3] Further significant mass increase at around 55% RH signified the transition to the monohydrate phase.[3]

Visualizations

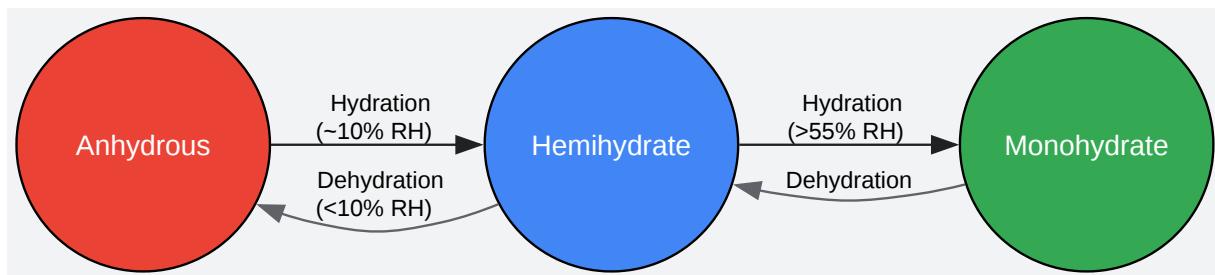
Experimental Workflow for Characterization



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Caption: Experimental workflow for the preparation and characterization of **L-lysine hydrate** phases.

Hydration and Dehydration Pathways of L-lysine

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Caption: Interconversion pathways of **L-lysine hydrate** phases as a function of relative humidity.

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References

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- To cite this document: BenchChem. [Discovery and Characterization of Novel Hydrate Phases of L-lysine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3420689#discovery-of-new-hydrate-phases-of-l-lysine\]](https://www.benchchem.com/product/b3420689#discovery-of-new-hydrate-phases-of-l-lysine)

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